molecular formula C17H17N3O3 B11003725 4,7-dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide

4,7-dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide

Cat. No.: B11003725
M. Wt: 311.33 g/mol
InChI Key: JXBNEQSKCGPLKC-UHFFFAOYSA-N
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Description

4,7-dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the indole class of molecules. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: This can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Methoxylation: Introduction of methoxy groups at the 4 and 7 positions of the indole ring.

    N-Methylation: Methylation of the nitrogen atom in the indole ring.

    Carboxamide Formation: Coupling of the indole derivative with pyridine-4-carboxylic acid or its derivatives to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indole nitrogen.

    Reduction: Reduction reactions could target the carboxamide group or the pyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

4,7-dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would be specific to the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the pyridin-4-yl group.

    1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide: Lacks the methoxy groups.

    4,7-dimethoxy-1H-indole-2-carboxamide: Lacks the N-methyl and pyridin-4-yl groups.

Uniqueness

The presence of both methoxy groups and the pyridin-4-yl group in 4,7-dimethoxy-1-methyl-N-(pyridin-4-yl)-1H-indole-2-carboxamide may confer unique chemical and biological properties, such as increased solubility, specific binding affinity, or enhanced stability.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

4,7-dimethoxy-1-methyl-N-pyridin-4-ylindole-2-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-20-13(17(21)19-11-6-8-18-9-7-11)10-12-14(22-2)4-5-15(23-3)16(12)20/h4-10H,1-3H3,(H,18,19,21)

InChI Key

JXBNEQSKCGPLKC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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